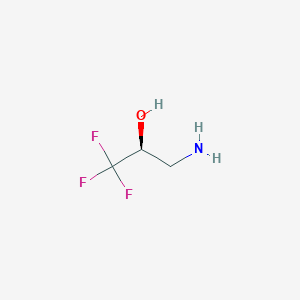

(2S)-3-amino-1,1,1-trifluoro-2-propanol

Description

BenchChem offers high-quality (2S)-3-amino-1,1,1-trifluoro-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-amino-1,1,1-trifluoro-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-amino-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISHBQWFBUTROQ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (2S)-3-amino-1,1,1-trifluoro-2-propanol: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-3-amino-1,1,1-trifluoro-2-propanol, a structurally unique chiral amino alcohol, has emerged as a valuable building block in medicinal chemistry and drug development. Its trifluoromethyl group imparts distinct physicochemical properties that can enhance the metabolic stability, bioavailability, and target-binding affinity of therapeutic candidates. This technical guide provides a comprehensive overview of (2S)-3-amino-1,1,1-trifluoro-2-propanol, including its chemical identity, physicochemical properties, stereoselective synthesis, and applications as a key intermediate in the synthesis of complex pharmaceutical agents. Detailed experimental protocols for its synthesis and purification, grounded in established chemical principles, are presented to enable its practical application in the laboratory.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a powerful tool to modulate a molecule's properties. Its high electronegativity and steric bulk can profoundly influence lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. (2S)-3-amino-1,1,1-trifluoro-2-propanol (CAS Number: 160706-71-8 ) is a chiral synthon that leverages these benefits, providing a scaffold for the construction of novel therapeutics with enhanced properties. The racemic form of 3-amino-1,1,1-trifluoro-2-propanol has the CAS Number 431-38-9[1].

Physicochemical Properties and Characterization

Understanding the physicochemical properties of (2S)-3-amino-1,1,1-trifluoro-2-propanol is crucial for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₃H₆F₃NO | [1] |

| Molecular Weight | 129.08 g/mol | [1] |

| Appearance | White to Off-White Solid | - |

| Melting Point | 99°C (for racemate) | [1] |

| Boiling Point | 176.5 ± 40.0 °C (Predicted) | [1] |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 10.14 ± 0.35 (Predicted) | - |

| Solubility | Slightly soluble in DMSO and Methanol | - |

Characterization:

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for O-H, N-H, and C-F stretching.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity.

Enantioselective Synthesis and Purification

The synthesis of enantiomerically pure (2S)-3-amino-1,1,1-trifluoro-2-propanol is critical for its application in chiral drug synthesis. A common and effective strategy involves the asymmetric reduction of a suitable prochiral ketone precursor.

Synthetic Strategy: Asymmetric Reduction

The most direct route to (2S)-3-amino-1,1,1-trifluoro-2-propanol is the enantioselective reduction of 3-amino-1,1,1-trifluoro-2-propanone. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Caption: General workflow for the asymmetric synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol.

Experimental Protocol: Representative Asymmetric Reduction

This protocol is a representative example based on established methodologies for the asymmetric reduction of α-haloketones and should be optimized for specific laboratory conditions.

Materials:

-

3-Amino-1,1,1-trifluoro-2-propanone hydrochloride (or a suitable N-protected derivative)

-

(-)-B-Chlorodiisopinocampheylborane ("DIP-Chloride™")

-

Anhydrous Tetrahydrofuran (THF)

-

Diethanolamine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

Preparation of the Reducing Agent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve (-)-B-Chlorodiisopinocampheylborane (1.1 equivalents) in anhydrous THF at -25°C.

-

Substrate Addition: In a separate flask, dissolve 3-amino-1,1,1-trifluoro-2-propanone hydrochloride (1.0 equivalent) in anhydrous THF. Slowly add this solution to the stirred solution of the reducing agent at -25°C over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -25°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of diethanolamine (2.0 equivalents) at -25°C. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extraction: Add diethyl ether and a saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The enantiomeric excess (ee) should be determined at this stage using chiral HPLC. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Purification and Enantiomeric Purity Analysis

Chiral HPLC is the standard method for determining the enantiomeric purity of (2S)-3-amino-1,1,1-trifluoro-2-propanol.

Typical Chiral HPLC Conditions:

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak® AD-H or Chiralcel® OD-H) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25°C |

Applications in Drug Development

(2S)-3-amino-1,1,1-trifluoro-2-propanol is a versatile chiral building block with significant applications in the synthesis of complex pharmaceutical molecules.

Incorporation into Peptidomimetics

The unique structural features of this amino alcohol make it an attractive component for peptidomimetics. When incorporated into a peptide backbone, the trifluoromethyl group can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, increasing the half-life of the peptide.

-

Modulate Conformation: The steric bulk of the CF₃ group can induce specific secondary structures, such as β-turns, which can be crucial for biological activity.

-

Improve Membrane Permeability: The lipophilic nature of the CF₃ group can enhance the ability of the peptide to cross cell membranes.

Caption: Incorporation of (2S)-3-amino-1,1,1-trifluoro-2-propanol into a peptide chain.

Synthesis of Chiral Ligands and Catalysts

The amino and hydroxyl groups of (2S)-3-amino-1,1,1-trifluoro-2-propanol can be readily functionalized to create novel chiral ligands for asymmetric catalysis. These ligands can be used in a variety of metal-catalyzed reactions to produce other enantiomerically pure compounds.

Precursor for Fluorinated Heterocycles

This amino alcohol can serve as a starting material for the synthesis of a wide range of fluorinated heterocyclic compounds, which are prevalent motifs in many approved drugs.

Safety, Handling, and Storage

As with all laboratory chemicals, (2S)-3-amino-1,1,1-trifluoro-2-propanol should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, such as a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(2S)-3-amino-1,1,1-trifluoro-2-propanol is a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its trifluoromethyl group offers a strategic advantage in drug design by enhancing key ADME (absorption, distribution, metabolism, and excretion) properties. The methodologies for its enantioselective synthesis and purification are well-established, making it an accessible tool for medicinal chemists. As the demand for more effective and safer drugs continues to grow, the importance of chiral fluorinated synthons like (2S)-3-amino-1,1,1-trifluoro-2-propanol in drug discovery is set to expand.

References

-

PubChem. 3-Amino-1,1,1-trifluoropropan-2-ol. Available at: [Link]

-

Career Henan Chemical Co. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. Available at: [Link]

-

Indofine Chemical Company, Inc. 3-AMINO-1,1,1-TRIFLUOROPROPAN-2-OL. Available at: [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]

-

Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available at: [Link]

-

Amerigo Scientific. 3-Amino-1,1,1-Trifluoro-2-Propanol. Available at: [Link]

Sources

Enantioselective synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol

An In-depth Technical Guide to the Enantioselective Synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol

Abstract

(2S)-3-amino-1,1,1-trifluoro-2-propanol is a pivotal chiral building block in modern medicinal chemistry, valued for its unique stereochemical and electronic properties conferred by the trifluoromethyl group. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. However, the precise stereocontrolled synthesis of this compound presents considerable challenges. This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol, with a focus on asymmetric catalytic reduction of the corresponding prochiral ketone. We delve into the mechanistic intricacies of both transition-metal catalysis and biocatalysis, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of a Fluorinated Chiral Synthon

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. Chiral molecules, particularly those containing fluorine, are of immense interest. The trifluoromethyl group (CF3) is a bioisostere of a methyl group but possesses profoundly different electronic properties; its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic profile of a molecule.

(2S)-3-amino-1,1,1-trifluoro-2-propanol, with its vicinal amino alcohol motif and a stereocenter bearing a trifluoromethyl group, is a highly sought-after intermediate. The primary challenge in its synthesis lies in the efficient and highly selective installation of the (S)-stereocenter at the C2 position. The most direct and atom-economical approach is the asymmetric reduction of a prochiral precursor, typically a protected or unprotected 3-amino-1,1,1-trifluoropropan-2-one. This guide will focus on two dominant and industrially relevant strategies: ruthenium-catalyzed asymmetric hydrogenation and ketoreductase-mediated biocatalytic reduction.

Asymmetric Homogeneous Catalysis: The Power of Ruthenium Complexes

Ruthenium-based catalysts have revolutionized the asymmetric hydrogenation of ketones.[1] The pioneering work of Noyori and others has led to the development of "second generation" catalysts that operate via a "bifunctional" or "metal-ligand cooperative" mechanism, eliminating the need for a chelating group on the substrate.[1][2] These catalysts, typically comprising a ruthenium center, a chiral diphosphine ligand, and a chiral diamine ligand, are exceptionally efficient for the hydrogenation of amino ketones.[3]

Mechanism of Action: A Bifunctional Approach

The high efficiency of chiral RuCl₂(diphosphine)(1,2-diamine) complexes stems from their ability to activate both the ketone substrate and dihydrogen without direct coordination of the substrate to the metal center during the hydride transfer step.[1] In the presence of a base, a ruthenium hydride species is formed. The substrate is then held in the outer coordination sphere of the catalyst through hydrogen bonding interactions between the ketone's carbonyl group and the amine ligand, and between the N-H of the substrate and the catalyst. This precise orientation dictates the facial selectivity of the hydride transfer from the metal to the carbonyl carbon, resulting in high enantioselectivity.[1][3]

Caption: General catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative procedure for the asymmetric hydrogenation of an N-protected 3-amino-1,1,1-trifluoropropan-2-one using a Ru(II) catalyst. The choice of protecting group (e.g., Boc, Cbz) is critical to prevent catalyst inhibition by the free amine.

Materials:

-

N-Boc-3-amino-1,1,1-trifluoropropan-2-one (1.0 eq)

-

(R,R)-RuCl₂[(S)-XylBINAP][(S)-DAIPEN] (0.001 eq, S/C ratio = 1000)

-

Potassium tert-butoxide (t-BuOK) (0.01 eq)

-

Anhydrous 2-propanol (solvent)

-

Hydrogen gas (H₂)

Procedure:

-

To a high-pressure autoclave reactor, add the N-Boc-3-amino-1,1,1-trifluoropropan-2-one and the ruthenium catalyst.

-

Purge the reactor with argon gas.

-

Add anhydrous 2-propanol via cannula, followed by a solution of potassium tert-butoxide in 2-propanol.

-

Seal the reactor, then purge with hydrogen gas three times.

-

Pressurize the reactor to 8 atm with hydrogen gas.

-

Stir the reaction mixture vigorously at 30 °C for 12 hours.

-

Carefully vent the reactor and purge with argon.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-(2S)-3-amino-1,1,1-trifluoro-2-propanol.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

-

The Boc protecting group can be removed under standard acidic conditions (e.g., HCl in dioxane) to yield the final product.

Expertise & Trustworthiness: The substrate-to-catalyst (S/C) ratio of 1000 is a common starting point for optimization; highly active systems can achieve S/C ratios of 10,000 or more.[3] The base is crucial for generating the active ruthenium hydride species.[1] Anhydrous conditions are essential to prevent catalyst deactivation.

Biocatalysis: The Precision of Ketoreductases

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[4] Ketoreductases (KREDs), also known as carbonyl reductases, are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH).[5][6] The high degree of stereoselectivity arises from the enzyme's precisely shaped active site, which binds the substrate in a specific orientation for hydride delivery from the cofactor.

Whole-Cell vs. Isolated Enzyme Systems

The reduction can be performed using either whole microbial cells (e.g., Lactobacillus kefir, E. coli) that naturally or recombinantly express a suitable KRED, or with an isolated, purified enzyme.[4][6]

-

Whole-Cell Systems: These are often simpler and more cost-effective as they contain the necessary enzymes for cofactor regeneration. The cell's own metabolism recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form (NADH/NADPH), typically by oxidizing a co-substrate like glucose.

-

Isolated Enzyme Systems: These offer higher purity and reaction rates but require an external cofactor regeneration system. A common approach is to couple the KRED with another enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the NADPH cofactor.[4]

Caption: KRED-catalyzed reduction coupled with a GDH-based cofactor regeneration system.

Experimental Protocol: Whole-Cell Bioreduction

This protocol describes a typical procedure using a recombinant E. coli strain overexpressing a ketoreductase and a glucose dehydrogenase.

Materials:

-

E. coli cells expressing a suitable KRED and GDH (as a lyophilized powder or cell paste)

-

N-Boc-3-amino-1,1,1-trifluoropropan-2-one (1.0 eq)

-

D-Glucose (co-substrate, 1.2 eq)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate (for extraction)

-

NADP⁺ (catalytic amount, if needed)

Procedure:

-

In a temperature-controlled reaction vessel, suspend the E. coli cell paste or powder in the phosphate buffer.

-

Add D-glucose and stir until dissolved.

-

Add the N-Boc-3-amino-1,1,1-trifluoropropan-2-one substrate to the cell suspension. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO to improve solubility.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.

-

Upon completion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by silica gel chromatography if necessary.

-

Determine the enantiomeric excess by chiral HPLC.

Expertise & Trustworthiness: The pH of the buffer is critical for enzyme activity and stability. Substrate loading needs to be optimized, as high concentrations can be toxic to the cells or cause substrate inhibition of the enzyme. The use of a co-substrate like glucose is essential for driving the reaction by regenerating the vital NADPH cofactor.[4]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on various factors including scale, cost, available equipment, and desired purity. Below is a comparative summary of the two primary methods discussed.

| Parameter | Ruthenium-Catalyzed Asymmetric Hydrogenation | Biocatalytic Reduction (KRED) |

| Enantioselectivity | Typically very high (>95% e.e., often >99% e.e.)[3] | Excellent (often >99% e.e.)[4][6] |

| Substrate Scope | Broad for ketones, but can be sensitive to functional groups. | Can be narrow for wild-type enzymes, but protein engineering is expanding the scope.[6] |

| Reaction Conditions | Requires high pressure (H₂ gas), organic solvents, and sometimes elevated temperatures. | Mild (ambient temperature and pressure, aqueous media).[5] |

| Catalyst | Precious metal (Ruthenium), often with expensive chiral ligands. | Renewable enzyme, biodegradable. |

| Cofactor | None required (uses H₂). | Requires stoichiometric NADPH, necessitating a regeneration system.[4] |

| Scalability | Well-established for industrial scale-up.[7] | Increasingly used for industrial processes, especially for pharmaceuticals.[8] |

| Work-up | Requires removal of metal catalyst. | Typically involves extraction from an aqueous medium. |

Conclusion and Future Outlook

Both ruthenium-catalyzed asymmetric hydrogenation and biocatalytic reduction have proven to be robust and highly effective methods for the enantioselective synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol. The choice between them is often dictated by project-specific constraints.

-

Asymmetric hydrogenation offers broad applicability and leverages well-understood principles of organometallic catalysis. Its primary drawbacks are the cost and potential toxicity of the metal catalyst, which must be scrupulously removed from the final product.

-

Biocatalysis represents a more sustainable and often more selective approach, operating under mild, environmentally benign conditions. The field is rapidly advancing, with protein engineering techniques continuously expanding the substrate scope and enhancing the robustness of ketoreductases.[6][9]

Future developments will likely focus on the discovery of non-precious metal catalysts for hydrogenation and the continued engineering of enzymes for higher activity, broader substrate tolerance, and improved stability under process conditions. The synergy between chemical and enzymatic methods, in what are known as chemoenzymatic cascades, also holds significant promise for developing even more efficient and elegant syntheses of this valuable chiral building block.[10]

References

-

Noyori, R., et al. (2001). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl₂(diphophine)(1,2-diamine) Complexes. Journal of the American Chemical Society. Available at: [Link]

-

Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Available at: [Link]

-

He, Y.-C., et al. (2016). Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. PMC - NIH. Available at: [Link]

-

Blacker, A. J., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]

-

Shanbhag, A. P., et al. (n.d.). A curated list of targeted optimized promiscuous ketoreductases (TOP-K). Portland Press. Available at: [Link]

-

Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Available at: [Link]

-

Fall, Y., et al. (n.d.). Chiral amino amides for the ruthenium(II)-catalyzed asymmetric transfer hydrogenation reaction of ketones in water. Semantic Scholar. Available at: [Link]

-

Shainurova, A. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available at: [Link]

-

Blacker, A. J., et al. (2007). Ruthenium-Catalysed Asymmetric Reduction of Ketones. ResearchGate. Available at: [Link]

-

Ohkuma, T., et al. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. PubMed. Available at: [Link]

-

Schmidt, S., et al. (2018). Chemoenzymatic synthesis strategy from methyl ketones to chiral amine alcohols. ResearchGate. Available at: [Link]

-

Rauch, M., et al. (2018). Chemo-enzymatic cascade for the synthesis of chiral amino alcohols. TU Delft Research Portal. Available at: [Link]

-

Patel, P. P., et al. (2020). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available at: [Link]

-

SPERL, J. M., & Sieber, V. (2018). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. ResearchGate. Available at: [Link]

-

Braceros, V., & Toste, F. D. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC - NIH. Available at: [Link]

-

Salwiczek, M., & Koksch, B. (2010). Synthesis of β-amino-α-trifluoromethyl Alcohols and Their Applications in Organic Synthesis. Journal of Fluorine Chemistry. Available at: [Link]

- Central Glass Co., Ltd. (2011). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol. Google Patents.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 7. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.tudelft.nl [research.tudelft.nl]

Spectroscopic data (NMR, IR, MS) for (2S)-3-amino-1,1,1-trifluoro-2-propanol

An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-3-amino-1,1,1-trifluoro-2-propanol

Introduction: The Significance of a Chiral Fluorinated Building Block

(2S)-3-amino-1,1,1-trifluoro-2-propanol is a chiral fluorinated amino alcohol of significant interest in medicinal chemistry and drug development. Its structure combines three critical pharmacophoric elements: a primary amine, a secondary alcohol, and a trifluoromethyl group on a stereodefined backbone. The trifluoromethyl (CF₃) group is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The chiral nature of the molecule necessitates precise analytical methods to confirm its stereochemical integrity and purity.

This guide provides a comprehensive overview of the expected spectroscopic signature of (2S)-3-amino-1,1,1-trifluoro-2-propanol (Molecular Formula: C₃H₆F₃NO, Molecular Weight: 129.08 g/mol ).[1][2][3] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this molecule. The insights herein are grounded in established spectroscopic principles and are designed to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The following diagram illustrates the structure of (2S)-3-amino-1,1,1-trifluoro-2-propanol with standardized atom numbering for reference in subsequent sections.

Caption: Molecular structure of (2S)-3-amino-1,1,1-trifluoro-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Three-Dimensional View

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like this, a multinuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable. The high natural abundance and sensitivity of the ¹⁹F nucleus provide a powerful analytical window into the molecule's electronic environment.[4][5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The presence of multiple electronegative atoms (F, O, N) leads to a downfield shift of adjacent protons.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

|---|---|---|---|---|

| H-2 (CH) | 3.8 - 4.2 | m | Deshielded by adjacent OH, CF₃, and CH₂NH₂ groups. Complex multiplicity due to coupling with H-1 protons and the CF₃ group. | |

| H-1 (CH₂) | 2.8 - 3.2 | m | Diastereotopic protons adjacent to a stereocenter, coupled to H-2. Deshielded by the amine group. | |

| OH | 4.5 - 5.5 | br s | Labile proton; chemical shift is concentration and temperature dependent. Signal disappears upon D₂O exchange.[8] |

| NH₂ | 1.5 - 2.5 | br s | | Labile protons; chemical shift is variable. Signal disappears upon D₂O exchange.[9] |

Expertise in Action: Causality Behind Experimental Choices

-

Solvent Selection: DMSO-d₆ is often a superior choice over CDCl₃ for this molecule. Its polarity effectively solubilizes the amino alcohol, and its hydrogen-bond accepting nature slows the exchange rate of the OH and NH₂ protons, sometimes allowing their signals and even couplings to be resolved, which are often broad or unobservable in CDCl₃.

-

D₂O Exchange: The addition of a drop of deuterium oxide (D₂O) is a definitive confirmatory test. The labile OH and NH₂ protons will exchange with deuterium, causing their respective signals to disappear from the spectrum, confirming their assignment.[9]

Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of (2S)-3-amino-1,1,1-trifluoro-2-propanol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds. A longer delay (e.g., 5x T₁) may be required for accurate integration.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply an exponential line broadening factor of 0.3 Hz, followed by Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the chemical shifts.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constant (¹JCF, ²JCF) | Rationale |

|---|---|---|---|---|

| C-3 (CF₃) | ~125 | q | ¹JCF ≈ 280-290 Hz | The carbon is directly bonded to three fluorine atoms, resulting in a large downfield shift and a strong quartet coupling. |

| C-2 (CHOH) | ~70 | q | ²JCF ≈ 25-35 Hz | The carbinol carbon is deshielded by the hydroxyl group and shows a smaller quartet coupling to the three fluorine atoms two bonds away. |

| C-1 (CH₂NH₂) | ~45 | d | ³JCF ≈ 1-3 Hz | This carbon is adjacent to the amine and is the most upfield of the three. A small coupling to the fluorine atoms may be observed. |

Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is beneficial due to the lower sensitivity of ¹³C.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse acquisition (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 or more, as ¹³C is an insensitive nucleus.

-

-

Processing: Apply an exponential line broadening of 1-2 Hz. Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean spectrum, typically showing a single signal for the chemically equivalent fluorine atoms of the CF₃ group.[10][11] Its chemical shift is extremely sensitive to the local electronic environment.[6][12]

Predicted ¹⁹F NMR Data (in DMSO-d₆)

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (³JFH) | Rationale |

|---|

| CF₃ | -75 to -80 | d | ³JFH ≈ 7-9 Hz | The chemical shift is typical for a CF₃ group attached to a secondary carbon.[5][13] The signal is split into a doublet by the H-2 proton three bonds away. |

Protocol: ¹⁹F NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a fluorine channel (operating at ~376 MHz for ¹⁹F).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse acquisition.

-

Spectral Width: A range covering approximately -50 to -100 ppm is appropriate.

-

Reference: An external standard of CFCl₃ (δ 0 ppm) or a secondary standard is used for referencing.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-32.

-

-

Processing: Process similarly to ¹H NMR spectra.

Caption: Key NMR coupling correlations for the target molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For (2S)-3-amino-1,1,1-trifluoro-2-propanol, the key signatures will be from the alcohol, the primary amine, and the trifluoromethyl group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

|---|---|---|---|

| 3500 - 3200 | O-H and N-H | Stretching | A broad, strong absorption from the alcohol O-H stretch will overlap with two sharper, medium-intensity peaks from the primary amine N-H symmetric and asymmetric stretches.[8][14][15] |

| 3000 - 2850 | C-H | Stretching | Aliphatic C-H stretching absorptions. |

| 1650 - 1580 | N-H | Bending (Scissoring) | A characteristic bend for a primary amine.[14] |

| 1350 - 1100 | C-F | Stretching | A series of very strong, sharp absorptions characteristic of the CF₃ group. |

| 1250 - 1020 | C-N | Stretching | Aliphatic amine C-N stretch.[14] |

| ~1100 | C-O | Stretching | Secondary alcohol C-O stretch. |

Expertise in Action: Distinguishing Overlapping Bands The 3500-3200 cm⁻¹ region is critical. While alcohols (O-H) give a very broad signal due to strong hydrogen bonding, primary amines (R-NH₂) typically show two distinct, sharper peaks.[16] The combination in this molecule will likely present as two sharper peaks superimposed on a much broader absorption. Comparing the spectrum to a simple trifluoromethyl alcohol or a simple primary amine can help deconstruct this region.

Protocol: FT-IR Data Acquisition (ATR)

-

Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

-

Instrumentation: A standard Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Ensure the ATR crystal is clean (e.g., with isopropanol) and run a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Scan:

-

Scan Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of % Transmittance vs. Wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern. For this molecule, the molecular ion should be observable, and characteristic fragmentation pathways for amines and alcohols are expected.

The Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[17] Our target molecule (C₃H₆F₃NO) has one nitrogen and a nominal mass of 129, consistent with this rule.

Predicted Mass Spectrometry Fragmentation (Electron Ionization)

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 129 | [C₃H₆F₃NO]⁺• | - | Molecular Ion (M⁺•) |

| 111 | [C₃H₄F₃O]⁺• | H₂O | Dehydration, a common loss from alcohols.[17][18] |

| 99 | [C₂H₃F₃O]⁺• | CH₂NH₂ | Alpha-cleavage, loss of the aminomethyl radical.[8][19] |

| 60 | [C₃H₆NO]⁺ | •CF₃ | Alpha-cleavage, loss of the trifluoromethyl radical. |

| 30 | [CH₄N]⁺ | C₂H₂F₃O• | Cleavage yielding the [CH₂=NH₂]⁺ ion, a hallmark of primary amines. |

Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like methanol or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Gas Chromatography (GC) Method:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10-20 °C/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Scan Range: m/z 25 - 200.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak to identify the molecular ion and key fragment ions.

Caption: Proposed major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of (2S)-3-amino-1,1,1-trifluoro-2-propanol is a clear-cut process when a multi-technique approach is employed. ¹H, ¹³C, and ¹⁹F NMR collectively provide an unambiguous map of the carbon-hydrogen-fluorine framework. IR spectroscopy offers rapid confirmation of the key alcohol, amine, and trifluoromethyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns. This guide provides the theoretical predictions and validated protocols necessary for researchers to confidently identify and assess the purity of this important chiral building block.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.

- Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Illinois State University. (2015). Infrared Spectroscopy.

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane.

- Krishnan, V.V., et al. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy.

- ResearchGate. (2025, August 5). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- University of Washington. (n.d.). Fluorine NMR.

- University of California, Los Angeles. (n.d.). Fluorine labeling of proteins for NMR studies.

- National Institutes of Health. (n.d.). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs.

- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- PubChem. (n.d.). (2S)-2-amino-3,3,3-trifluoropropan-1-ol.

- ChemicalBook. (n.d.). 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS.

- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- ChemicalBook. (n.d.). 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) MS spectrum.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.

- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.

- Santa Cruz Biotechnology. (n.d.). (2S)-3-Amino-1,1,1-trifluoro-2-propanol.

- Robien, W. (2016-2025). (S)-(-)-1-AMINO-3,3,3-TRIFLUORO-2-PROPANOL - Optional[19F NMR] - Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). 1,1,1-Trifluoro-2-propanol. In NIST Chemistry WebBook.

- ChemicalBook. (2025, July 16). (S)-1,1,1-TRIFLUORO-2-PROPANOL.

- University of Ottawa. (n.d.). 19Flourine NMR.

- PubChem. (n.d.). 3-Amino-1,1,1-trifluoropropan-2-ol.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- ATB (Automated Topology Builder). (n.d.). (2R)-1,1,1-Trifluoro-2-propanol | C3H3F3O | MD Topology | NMR | X-Ray.

- Grage, S. L., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Magnetic Resonance, 191(1), 16-23.

- ChemicalBook. (n.d.). 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 13C NMR spectrum.

Sources

- 1. (2S)-2-amino-3,3,3-trifluoropropan-1-ol | C3H6F3NO | CID 54594725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9 [m.chemicalbook.com]

- 3. 3-Amino-1,1,1-trifluoropropan-2-ol | C3H6F3NO | CID 418965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. biophysics.org [biophysics.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 11. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

Navigating the Solid State: A Technical Guide to the Crystal Structure Determination of (2S)-3-amino-1,1,1-trifluoro-2-propanol

Abstract

Introduction: The Significance of (2S)-3-amino-1,1,1-trifluoro-2-propanol in Drug Discovery

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. (2S)-3-amino-1,1,1-trifluoro-2-propanol represents a key chiral synthon that introduces a trifluoromethyl group adjacent to a stereocenter bearing both hydroxyl and amino functionalities. These groups can engage in a variety of intermolecular interactions, including hydrogen bonding, which are fundamental to molecular recognition at protein targets.

A definitive crystal structure provides precise atomic coordinates, enabling a detailed analysis of:

-

Conformational Isomers: Identifying the lowest energy conformation of the molecule in the solid state.

-

Intermolecular Interactions: Mapping the network of hydrogen bonds and other non-covalent interactions that dictate the crystal packing.

-

Absolute Stereochemistry: Unambiguously confirming the (S)-configuration of the chiral center.

This information is invaluable for computational chemists and medicinal chemists in the design of novel therapeutics with improved efficacy and safety profiles.

From Synthesis to Single Crystal: A Preparative Workflow

The journey to a crystal structure begins with the synthesis of high-purity material. The quality of the resulting crystals is directly dependent on the chemical and isomeric purity of the compound.

Recommended Synthetic Approach

A common and effective route to (2S)-3-amino-1,1,1-trifluoro-2-propanol involves the asymmetric reduction of a corresponding trifluoromethyl ketone precursor.

Experimental Protocol: Synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol

-

Protection of the Amine: Start with a suitable N-protected trifluoromethyl ketone. A benzyl or Boc protecting group is recommended.

-

Asymmetric Reduction: Employ a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine), to stereoselectively reduce the ketone to the corresponding (S)-alcohol. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -20 °C to 0 °C).

-

Reaction Monitoring: Monitor the progress of the reduction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction carefully with a protic solvent (e.g., methanol). After solvent removal, purify the N-protected amino alcohol by flash column chromatography on silica gel.

-

Deprotection: Remove the protecting group under appropriate conditions. For a benzyl group, catalytic hydrogenation (e.g., H₂, Pd/C) is effective. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) is standard.

-

Final Purification: Purify the final product by recrystallization or a final chromatographic step to ensure >99% purity.

Crystallization Strategies

Growing single crystals suitable for X-ray diffraction is often an empirical process. Given that the target molecule is a solid with some solubility in polar solvents, several techniques can be employed.

| Crystallization Technique | Solvent System(s) | Rationale & Key Considerations |

| Slow Evaporation | Methanol, Ethanol, Isopropanol | The compound is dissolved to near-saturation at room temperature. The solvent is allowed to evaporate slowly over several days in a loosely capped vial. The rate of evaporation is critical. |

| Vapor Diffusion | Methanol/Diethyl Ether, DMSO/Toluene | A concentrated solution of the compound in a less volatile solvent (e.g., Methanol, DMSO) is placed in a small vial. This vial is then placed in a larger, sealed container with a more volatile anti-solvent (e.g., Diethyl Ether, Toluene). The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystal growth. |

| Cooling Crystallization | Hot Saturated Methanol or Ethanol | A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C). |

Single-Crystal X-ray Diffraction: The Path to the Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid.[1]

Step-by-Step Protocol for Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a Cu or Mo X-ray source is standard.[2]

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions of the unit cell and the crystal system.

-

Data Integration: A full sphere of diffraction data is collected. The intensities of the reflections are integrated and corrected for experimental factors.

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group. For a chiral molecule like (2S)-3-amino-1,1,1-trifluoro-2-propanol, the space group must be chiral (non-centrosymmetric).

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the molecular structure.

-

Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods to improve the agreement between the observed and calculated diffraction data.

-

Validation: The final structure is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility.

Interpreting the Crystal Structure: A Hypothetical Case Study

While the experimental structure is yet to be publicly reported, we can anticipate its key features based on the molecular structure and data from related compounds.

Expected Crystallographic Parameters

The final output of a crystal structure determination is a Crystallographic Information File (CIF). Below is a table of hypothetical, yet chemically reasonable, parameters for (2S)-3-amino-1,1,1-trifluoro-2-propanol.

| Parameter | Hypothetical Value | Description |

| Formula | C₃H₆F₃NO | Molecular formula of the compound.[3] |

| Molecular Weight | 129.08 g/mol | Molecular weight of the compound.[3] |

| Crystal System | Orthorhombic | A likely crystal system for a chiral molecule. |

| Space Group | P2₁2₁2₁ | A common chiral space group. |

| a (Å) | 5.8 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 12.5 | Unit cell dimension. |

| α, β, γ (°) | 90, 90, 90 | Unit cell angles for an orthorhombic system. |

| Volume (ų) | 594.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.44 | Calculated density based on the unit cell parameters. |

| R-factor | < 0.05 | A measure of the agreement between the experimental and calculated structure factors. A lower value indicates a better refinement. |

Analysis of Intermolecular Interactions

The primary intermolecular interactions expected in the crystal structure are hydrogen bonds. The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the nitrogen, oxygen, and fluorine atoms can act as acceptors. A detailed analysis of the crystal packing would likely reveal a three-dimensional network of N-H···O, O-H···N, and potentially weaker C-H···F hydrogen bonds, which collectively stabilize the crystal lattice.

Conclusion and Future Outlook

The determination of the single-crystal X-ray structure of (2S)-3-amino-1,1,1-trifluoro-2-propanol is a critical step in fully characterizing this important chiral building block. This guide outlines a robust and logical workflow, from synthesis to data analysis, that will enable researchers to obtain this valuable information. The resulting crystal structure will provide a precise, three-dimensional model of the molecule, offering deep insights into its conformation and intermolecular interactions. This knowledge will undoubtedly accelerate the rational design of new pharmaceuticals and functional materials that incorporate this versatile fluorinated synthon.

References

-

PubChem. Compound Summary for CID 54594725, (2S)-2-amino-3,3,3-trifluoropropan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 418965, 3-Amino-1,1,1-trifluoropropan-2-ol. National Center for Biotechnology Information. [Link]

-

University of Reading. Single-crystal X-ray diffraction. Chemical Analysis Facility (CAF). [Link]

-

ResearchGate. Single-Crystal X-ray Diffraction. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Quality Control of Enantiomerically Pure (2S)-3-amino-1,1,1-trifluoro-2-propanol

Introduction: The Critical Role of (2S)-3-amino-1,1,1-trifluoro-2-propanol in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure chiral building blocks is paramount. The stereochemistry of a drug candidate can dramatically influence its pharmacological activity, pharmacokinetic profile, and toxicological properties. Among the vast arsenal of chiral intermediates, fluorinated amino alcohols have garnered significant attention due to the unique conformational and electronic properties imparted by the fluorine atoms. (2S)-3-amino-1,1,1-trifluoro-2-propanol, with its defined stereocenter and trifluoromethyl group, serves as a crucial synthon in the synthesis of a variety of bioactive molecules, including enzyme inhibitors and modulators of cellular pathways. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final active pharmaceutical ingredient (API). Consequently, ensuring the enantiomeric and chemical purity of this key starting material is not merely a matter of quality control; it is a fundamental prerequisite for the successful development of safe and effective therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers of enantiomerically pure (2S)-3-amino-1,1,1-trifluoro-2-propanol and a detailed framework for its rigorous quality assessment.

Commercial Availability: A Comparative Analysis of Suppliers

A reliable and consistent supply of high-purity (2S)-3-amino-1,1,1-trifluoro-2-propanol is the foundational step in any research or development program. Several chemical suppliers offer this chiral building block, ranging from large, well-established manufacturers to smaller, specialized companies. The choice of supplier often depends on a multitude of factors including the required quantity, purity specifications, available documentation (e.g., Certificate of Analysis), and technical support. Below is a comparative table of notable commercial suppliers. It is imperative for the end-user to request lot-specific Certificates of Analysis to verify the quality and purity of the material before purchase.

| Supplier | Product Name | CAS Number | Purity Specification (Typical) | Availability |

| Santa Cruz Biotechnology, Inc. | (2S)-3-Amino-1,1,1-trifluoro-2-propanol | 164746-95-2 | Inquire for lot-specific data[1] | Research Quantities |

| Amerigo Scientific | 3-Amino-1,1,1-Trifluoro-2-Propanol | 431-38-9 | Inquire for lot-specific data[2] | Research Quantities |

| INDOFINE Chemical Company, Inc. | 3-AMINO-1,1,1-TRIFLUOROPROPAN-2-OL | 431-38-9 | ≥97%[3] | Gram to Bulk Quantities |

| ChemicalBook | (2S)-3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL | 160706-71-8 | Inquire with listed suppliers[4] | Varies by Supplier |

| Ivy Fine Chemicals | 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL | 431-38-9 | Inquire for lot-specific data[5] | Gram Quantities |

| Career Henan Chemical Co. | 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL | 431-38-9 | ≥95%[6] | Gram to Kilogram Quantities |

Note: The CAS number 431-38-9 is often used for the racemic mixture, while 164746-95-2 and other specific numbers may be used for the (2S)-enantiomer. It is crucial to confirm the enantiomeric purity with the supplier.

Quality Assessment: A Framework for Ensuring Enantiomeric and Chemical Purity

The adage "garbage in, garbage out" holds particularly true in drug development. The quality of the starting materials directly impacts the purity and viability of the final drug candidate. For (2S)-3-amino-1,1,1-trifluoro-2-propanol, a robust quality control (QC) workflow should be implemented to verify its identity, chemical purity, and, most importantly, its enantiomeric excess (e.e.).

Logical Workflow for Quality Control

The following diagram illustrates a comprehensive workflow for the quality assessment of incoming batches of (2S)-3-amino-1,1,1-trifluoro-2-propanol.

Caption: A comprehensive quality control workflow for (2S)-3-amino-1,1,1-trifluoro-2-propanol.

Experimental Protocols for Key Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum should be consistent with the structure of 3-amino-1,1,1-trifluoro-2-propanol. Key signals to look for include the methine proton adjacent to the hydroxyl and trifluoromethyl groups, the methylene protons, and the amine and hydroxyl protons (which may be broad and exchangeable with D₂O).

-

¹⁹F NMR: The fluorine NMR spectrum provides a clean and sensitive method to confirm the presence of the trifluoromethyl group. A single signal (typically a doublet due to coupling with the adjacent proton) is expected.

Chromatographic techniques are employed to assess the chemical purity and identify any potential impurities. The choice between HPLC and GC will depend on the volatility and thermal stability of the compound and its potential impurities.

-

Reverse-Phase HPLC (RP-HPLC): A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. A UV detector (at a low wavelength, e.g., 210 nm, due to the lack of a strong chromophore) or a mass spectrometer (MS) can be used for detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of the compound, GC-MS can be a powerful tool for purity assessment. A non-polar or medium-polarity column is typically used. Derivatization of the amine and alcohol functionalities may be necessary to improve peak shape and thermal stability.

The determination of enantiomeric excess is the most critical analytical test for this chiral building block. Chiral HPLC or chiral GC are the methods of choice.

Proposed Chiral HPLC Method:

A robust and reliable method for the determination of the enantiomeric purity of (2S)-3-amino-1,1,1-trifluoro-2-propanol can be developed using a polysaccharide-based chiral stationary phase (CSP). The following is a detailed protocol that serves as a strong starting point for method development and validation.

Workflow for Chiral HPLC Method Development:

Caption: A systematic workflow for developing a chiral HPLC method.

Detailed Protocol:

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is recommended. These columns are versatile and have a high success rate for separating a wide range of chiral compounds, including amino alcohols.

-

Mobile Phase (Normal Phase): A mixture of n-hexane and isopropanol (IPA) is a common starting point for normal-phase chiral separations. A typical starting gradient could be 90:10 (n-hexane:IPA), with the proportion of IPA being adjusted to optimize resolution and retention time. The addition of a small amount of an amine modifier, such as diethylamine (DEA) (e.g., 0.1%), can significantly improve peak shape and reduce tailing for basic analytes like amino alcohols.

-

Mobile Phase (Reversed Phase): An alternative is a reversed-phase method using a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or ammonium formate).

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is typical for a 4.6 mm internal diameter column.

-

Temperature: Column temperature should be controlled, typically between 20-40 °C. Lower temperatures often lead to better chiral recognition and resolution.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a mass spectrometer can be used.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[7][8][9][10][11]

Alternative Technique: NMR with Chiral Solvating or Derivatizing Agents

For a rapid assessment of enantiomeric excess, NMR spectroscopy in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA) can be employed. This technique relies on the formation of diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for their integration and the determination of the enantiomeric ratio.[12][13]

Common Impurities and Their Origins

A thorough understanding of the potential impurities is crucial for developing robust analytical methods and ensuring the quality of the final product. Potential impurities in commercially available (2S)-3-amino-1,1,1-trifluoro-2-propanol can originate from the synthetic route or degradation.

-

(R)-3-amino-1,1,1-trifluoro-2-propanol: The undesired enantiomer is the most critical impurity to monitor and control.

-

Starting Materials: Residual starting materials from the synthesis, such as trifluoroacetone or a protected amino acid derivative, may be present.

-

Reaction Byproducts: Side-products from the synthetic steps, which will be specific to the manufacturing process employed, can be impurities.

-

Solvents: Residual solvents from the purification process may be present.

Conclusion: A Commitment to Quality

The successful integration of (2S)-3-amino-1,1,1-trifluoro-2-propanol into a drug development pipeline hinges on the consistent procurement of high-purity, enantiomerically pure material. This guide has provided a framework for navigating the commercial landscape of suppliers and has detailed a comprehensive approach to the quality assessment of this critical chiral building block. By implementing a rigorous analytical workflow encompassing identity, chemical purity, and enantiomeric excess determination, researchers and drug development professionals can mitigate risks, ensure the integrity of their scientific endeavors, and ultimately contribute to the development of safe and effective medicines. A proactive and thorough approach to quality control is not just a regulatory requirement; it is a cornerstone of scientific excellence.

References

-

Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science. [Link]

-

System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

-

3-Amino-1,1,1-Trifluoro-2-Propanol. Amerigo Scientific. [Link]

-

Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

-

A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

-

Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

-

Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

-

Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. [Link]

-

3-AMINO-1,1,1-TRIFLUOROPROPAN-2-OL. INDOFINE Chemical Company, Inc.[Link]

-

3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. Career Henan Chemical Co.[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Amino-1,1,1-Trifluoro-2-Propanol - Amerigo Scientific [amerigoscientific.com]

- 3. 3-AMINO-1,1,1-TRIFLUOROPROPAN-2-OL | 431-38-9 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 431-38-9 [m.chemicalbook.com]

- 5. ivychem.com [ivychem.com]

- 6. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL - Career Henan Chemical Co. [coreychem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. scispace.com [scispace.com]

- 11. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability and Decomposition of (2S)-3-amino-1,1,1-trifluoro-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of (2S)-3-amino-1,1,1-trifluoro-2-propanol

Fluorinated organic compounds are of increasing interest in medicinal chemistry due to the profound effects that fluorine substitution can have on a molecule's physicochemical and biological properties. The presence of a trifluo[3][4]romethyl group, as in (2S)-3-amino-1,1,1-trifluoro-2-propanol, can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. This chiral amino alcohol[2] serves as a valuable intermediate for introducing these desirable properties into complex molecules.

Given its intended use i[1][5][6]n multi-step syntheses that may involve elevated temperatures, a thorough understanding of the thermal stability of (2S)-3-amino-1,1,1-trifluoro-2-propanol is paramount. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and potentially unsafe runaway reactions. This guide will delve int[7][8]o the anticipated decomposition mechanisms and provide a detailed roadmap for experimentally determining the thermal stability profile of this important synthetic building block.

Predicted Thermal Decomposition Pathways

The thermal decomposition of amino alcohols can proceed through several pathways, influenced by the specific structure of the molecule. For (2S)-3-amino-1,1,1-tr[9][10]ifluoro-2-propanol, the presence of the electron-withdrawing trifluoromethyl group is expected to play a significant role in its decomposition.

Based on the general principles of organic chemistry and studies of related compounds, the following decomposition pathways are plausible:

-

Dehydration: Elimination of a water molecule to form an enamine or imine.

-

Deamination: Loss of ammonia to form a trifluoromethyl-substituted epoxide or ketone.

-

C-C Bond Cleavage: Fragmentation of the carbon backbone, potentially initiated by the loss of the trifluoromethyl group.

The presence of the trifluoromethyl group may influence the relative favorability of these pathways. It is crucial to experimentally verify the decomposition products to fully understand the mechanism.

Experimental Workflow for Thermal Stability Analysis

A comprehensive thermal stability analysis of (2S)-3-amino-1,1,1-trifluoro-2-propanol should involve a combination of techniques to provide a complete picture of its behavior under thermal stress. The following experimental workflow is recommended:

Caption: A recommended experimental workflow for the comprehensive thermal analysis of (2S)-3-amino-1,1,1-trifluoro-2-propanol.

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature. It is used to determine t[11][12][13]he onset temperature of decomposition and to quantify mass loss associated with different decomposition steps.

Experimental Protocol:[14]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of (2S)-3-amino-1,1,1-trifluoro-2-propanol in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to at least 500 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

| Parameter | Descriptio[13]n |

| Sample Mass | 5-10 mg |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (20-50 mL/min) |

| Temperature Range | Ambient to 500 °C |

| Crucible | Alumina or Platinum |

Differential Scanning Calorimetry (DSC)

Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect ther[15][16]mal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol:[17]

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of (2S)-3-amino-1,1,1-trifluoro-2-propanol in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range determined by the TGA results.

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. The area under the peak corresponds to the enthalpy change of the transition.

| Parameter | Description |

| Sample Mass | 2-5 mg |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Temperature Range | Based on TGA data |

| Crucible | Hermetically sealed aluminum or copper |

Accelerating Rate Calorimetry (ARC)

Purpose: ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure profiles of a sample during an exothermic decomposition. It is considered the "gol[18][19]d standard" for assessing thermal runaway hazards.

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known amount of (2S)-3-amino-1,1,1-trifluoro-2-propanol is placed in a spherical sample bomb, typically made of a non-reactive metal.

-

Test Method: The [8]instrument operates in a "Heat-Wait-Search" mode. The sample is heated in steps, and after each step, the instrument waits for thermal equilibrium and then searches for any self-heating.

-

Adiabatic Condition[8]: Once an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature, simulating a worst-case thermal runaway scenario.

-

Data Analysis: Th[7][19]e data provides critical safety parameters, including the onset temperature of the exotherm, the rate of temperature and pressure rise, and the time to maximum rate.

| Parameter | Descriptio[7]n |

| Sample Bomb | Non-reactive metal |

| Mode | Heat-Wait-Search, then Adiabatic |

| Data Output | Temperature, Pressure, Time |

| Key Safety Parameters | Onset Temperature, ΔTad, TMR |

Interpretation of Results and Safety Implications

The data obtained from TGA, DSC, and ARC analyses will provide a comprehensive thermal stability profile for (2S)-3-amino-1,1,1-trifluoro-2-propanol.

-

TGA will define the upper temperature limit for handling and storage.

-

DSC will quantify the energy released during decomposition, which is crucial for process design and safety calculations.

-

ARC will provide worst-case scenario data for assessing the potential for thermal runaway reactions.

This information is esse[7]ntial for developing safe operating procedures, designing appropriate cooling and venting systems for reactors, and establishing safe storage conditions.

Handling and Sa[20][21]fety Precautions for Fluorinated Compounds

Working with fluorinated compounds requires specific safety measures due to their potential hazards.

-

Engineering Contro[20][21]ls: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective[22] Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Spill and Emergency[22] Procedures: Be prepared for spills and have appropriate neutralizing agents available. In case of skin contact, flush with copious amounts of water.

Caption: A logical flow for establishing a safe handling protocol for fluorinated compounds.

Conclusion

While specific thermal decomposition data for (2S)-3-amino-1,1,1-trifluoro-2-propanol is not extensively published, a robust understanding of its stability can be achieved through a systematic experimental approach. By employing TGA, DSC, and ARC, researchers and drug development professionals can obtain the critical data needed to ensure the safe and efficient use of this valuable chiral building block in their synthetic endeavors. The methodologies and predictive insights provided in this guide serve as a comprehensive framework for the thermal hazard assessment of (2S)-3-amino-1,1,1-trifluoro-2-propanol and other novel fluorinated compounds.

References

- Accelerating Rate Calorimeter | Thermal Hazard Technology. (n.d.).

- Accelerating Rate Calorimeter (ARC) - Belmont Scientific. (n.d.).

- Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. - ResearchGate. (n.d.).

- Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (n.d.).

- Accelerating Rate Calorimeter Studies | PDF - Scribd. (n.d.).

- Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. (n.d.).

- TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... - ResearchGate. (n.d.).

- Safety and handling of fluorinated organic compounds - Benchchem. (n.d.).

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. (n.d.).

- Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films - MDPI. (2026, January 12).

- AMINO ALCOHOL EA. (2018, June 12).

- 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS - ChemicalBook. (n.d.).

- Thermogravimetric analysis (TGA) - Chemistry LibreTexts. (2022, August 21).

- Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines - YouTube. (2020, September 4).

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (n.d.).

- Thermogravimetric Analysis - MILL Wiki. (2022, November 9).

- Differential scanning calorimetry - Wikipedia. (n.d.).

- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.).

- Applications of Thermogravimetric Analysis - Innovatech Labs. (2022, April 21).

- Differential Scanning Fluorimetry Overview | PDF - Scribd. (n.d.).

- Fluorine. (n.d.).

- Relation between chemical structure of amino acids and their thermal decomposition. (2005, November 1).